4-hydroxy-6-methyl-1-(tetrahydrofuran-2-ylmethyl)pyridin-2(1H)-one
CAS No.: 612802-30-9
Cat. No.: VC3052525
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 612802-30-9 |
|---|---|
| Molecular Formula | C11H15NO3 |
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | 4-hydroxy-6-methyl-1-(oxolan-2-ylmethyl)pyridin-2-one |
| Standard InChI | InChI=1S/C11H15NO3/c1-8-5-9(13)6-11(14)12(8)7-10-3-2-4-15-10/h5-6,10,13H,2-4,7H2,1H3 |
| Standard InChI Key | YMVNVVNYFUMEBT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=O)N1CC2CCCO2)O |
| Canonical SMILES | CC1=CC(=CC(=O)N1CC2CCCO2)O |
Introduction
Chemical Structure and Properties
Structural Composition
4-hydroxy-6-methyl-1-(tetrahydrofuran-2-ylmethyl)pyridin-2(1H)-one consists of a pyridinone core with several key functional groups that define its chemical behavior. The compound contains a hydroxyl group at position 4, a methyl group at position 6, and a tetrahydrofuran-2-ylmethyl substituent at the nitrogen atom (position 1) of the pyridinone ring. This specific arrangement of functional groups contributes to its unique chemical properties and potential applications in synthetic chemistry .
Physicochemical Properties
The compound possesses distinct physicochemical properties that are important for understanding its behavior in various applications. These properties are summarized in Table 1 below:
Nomenclature and Identification
Standard Identifiers
Applications and Research Significance
Role in Pharmaceutical Research
4-hydroxy-6-methyl-1-(tetrahydrofuran-2-ylmethyl)pyridin-2(1H)-one serves primarily as a building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its versatility stems from the potential to modify both the tetrahydrofuran and pyridinone rings to create diverse chemical structures with potentially useful biological activities.
Structural Relationships and Comparative Analysis
Related Pyridinone Derivatives
Several structurally related compounds share the core pyridinone structure but differ in their substituents, offering insight into structure-activity relationships:
Structure-Activity Considerations
The structural variations among these compounds significantly influence their chemical properties and potential biological activities. The tetrahydrofuran moiety in 4-hydroxy-6-methyl-1-(tetrahydrofuran-2-ylmethyl)pyridin-2(1H)-one likely imparts distinct properties compared to its phenyl or propyl counterparts, including differences in solubility, metabolic stability, and receptor interactions .
Future Research Directions
Structure Optimization Opportunities
Future research could focus on modifying specific positions of the molecule to enhance desired properties. Potential areas for structural optimization include:
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Variations in the tetrahydrofuran ring size or oxidation state
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Substitution patterns at the 4- and 6-positions of the pyridinone core
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Introduction of additional functional groups to enhance binding to specific biological targets
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Exploration of stereochemical effects on biological activity
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